molecular formula C23H31N3O8 B556967 Z-Lys(boc)-osu CAS No. 3338-34-9

Z-Lys(boc)-osu

Cat. No. B556967
CAS RN: 3338-34-9
M. Wt: 477.5 g/mol
InChI Key: NCFVVSXVXQRYFS-KRWDZBQOSA-N
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Description

Z-Lys(boc)-osu, also known as Nε-Z-Nα-Boc-L-lysine, is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains . It is a useful intermediate used in the preparation of dimeric dipeptide nerve growth factor mimetic and potential neuroprotective agent .


Synthesis Analysis

The synthesis of Z-Lys(boc)-osu involves several steps. In one approach, the copper complex of Lys requires several operations and is associated with some limitations . The copper complex of Lys(Boc) is an amorphous precipitate that has to be centrifuged. This precipitate contains di(tert-butyl) pyrocarbonate, used in excess for Ne-tert-butoxycarbonylation, and methanol must be applied for its decomposition . Z-Lys(Boc) was eventually obtained via a temporary Ne-benzylidene blockage .


Molecular Structure Analysis

Z-Lys(boc)-osu has a molecular formula of C23H31N3O8 and a molecular weight of 477.50800 . The exact mass is 477.21100 .


Chemical Reactions Analysis

Z-Lys(boc)-osu is involved in various chemical reactions. For instance, it is used in the formation of the copper complex of Lys, which is then subjected to Ne-tert-butoxycarbonylation . It is also used in the synthesis of peptides containing Nepsilon protected lysyl side chains .


Physical And Chemical Properties Analysis

Z-Lys(boc)-osu is a white crystal . It has a predicted density of 1.176±0.06 g/cm3 . It is soluble in DMF (0.5 mmol/ml) . The melting point is 63-70°C and the predicted boiling point is 587.0±50.0 °C .

Scientific Research Applications

  • Wiejak, Masiukiewicz, and Rzeszotarska (1999) discussed the synthesis of ZLys(Boc) as a valuable material for peptide syntheses, particularly in the industrial production of certain peptide drugs (Wiejak, Masiukiewicz, & Rzeszotarska, 1999).

  • Qin et al. (2014) explored the use of Ne-protected l-lys monomers, including those with tert-butoxycarbonyl (Boc) groups, for protease-catalyzed oligomerization of l-lysine methyl ester (Qin et al., 2014).

  • Peek et al. (2009) synthesized Boc-L-Lysine derivatives and lysine-containing peptides bearing redox chromophores for applications in light-harvesting proteins, photovoltaic cells, and other molecular electronic devices (Peek et al., 2009).

  • Zhao Yi-nan and Melanie Key (2013) reported on the synthesis of Fmoc-L-Lys(Boc)-Gly-OH and its implications for the simplification and improvement of polypeptide synthesis (Zhao Yi-nan & Key, 2013).

  • Heltweg et al. (2003) developed Z-MAL, a substrate modified from Boc(Ac)Lys-AMC for assaying histone deacetylases, with applications in cancer research and drug development (Heltweg et al., 2003).

  • Suzuki et al. (2018) developed a controlled genome editing technique using Cas9-mediated mammalian genome editing that is regulated by Lys(Boc) (Suzuki et al., 2018).

  • Afrasiabi and Kraatz (2013) showed that Boc-L-Phe-L-Lys(Z)-OMe forms coiled fibrous architectures under sonication, demonstrating self-healing and thermal chiroptical switching behavior (Afrasiabi & Kraatz, 2013).

  • Balaev, Osipov, and Fedorov (2014) described a method for pilot-scale production of Z-Phe-D-Trp-Lys(ε-Boc)OH, a protected tripeptide used in making synthetic analogs of somatostatin (Balaev, Osipov, & Fedorov, 2014).

  • Deng et al. (2009) synthesized biodegradable poly(ester amide)s with pendant amine functional groups using Z-LysNCA, illustrating applications in biomedical and pharmacological fields (Deng et al., 2009).

  • Zong et al. (2016) synthesized Fmoc and Boc mono-substituted cyclo(L-Lys-L-Lys)s with applications in forming stable thermo-reversible organogels (Zong et al., 2016).

Safety And Hazards

Z-Lys(boc)-osu should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Formation of dust and aerosols should be prevented. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam . In case of accidental release, avoid dust formation and breathing vapors, mist, or gas. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O8/c1-23(2,3)33-21(30)24-14-8-7-11-17(20(29)34-26-18(27)12-13-19(26)28)25-22(31)32-15-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,24,30)(H,25,31)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFVVSXVXQRYFS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Lys(boc)-osu

CAS RN

3338-34-9
Record name L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3338-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
RB Miller, J Jiang, Y Liu, JC Tolle - … Present and Future: Proceedings of the …, 2002 - Springer
Z-Lys (Boc)–OMe was required as a starting material in the preparation of a peptide containing lysine as the C-terminal residue. Z-Lys (Boc)–OSu, a known derivative of lysine [1], was …
Number of citations: 2 link.springer.com
AV Tarasyuk, SV Pomogaibo, DV Kurilov… - Pharmaceutical …, 2013 - Springer
The BDNF-mimetic dimeric dipeptide bis-(N-monosuccinyl-L-seryl-L-lysine) hexamethylenediamide (GSB-106) based on the structure of beta-turn loop 4 (BDNF-Asp 93 -Ser 94 -Lys 95 -…
Number of citations: 3 link.springer.com
NM Sazonova, AV Tarasyuk, DV Kurilov… - Pharmaceutical …, 2015 - Springer
A series of dipeptide mimetics of nerve growth factor were synthesized, one of which, bis-(monosuccinyl-Lglutamyl-L-lysine) hexamethylenediamide (GK-2), constructed on the basis of …
Number of citations: 9 link.springer.com
G Borin, A Pezzoli, F Marchiori… - International Journal of …, 1985 - Wiley Online Library
The synthesis of the cyclic 20–31 sequence of bovine brain calmodulin corresponding to the loop of the hypothetical calcium binding site I of the protein has been accomplished by …
Number of citations: 17 onlinelibrary.wiley.com
H Kalbacher, M Jahan, M Mihelić… - Liebigs Annalen der …, 1990 - Wiley Online Library
The C‐terminal fragment 33–41 of thymosin β 9 is synthesized by solution synthesis, using the strategy of maximum side‐chain protection with acid‐labile tert‐butyl groups and …
K Inouye, F Shinozaki, M Kanayama… - Bulletin of the Chemical …, 1976 - journal.csj.jp
The final coupling, deprotection and purification processes for the synthesis of octadecapeptides, H–Ser–Tyr–Ser–Met–Glu–His–Phe–Arg–Trp–Gly–Lys–Pro–Val–Gly–Lys–Lys–Arg–…
Number of citations: 6 www.journal.csj.jp
K Inouye, K Watanabe, M Shin - Journal of the Chemical Society …, 1977 - pubs.rsc.org
The azide method of peptide synthesis (R1CON3+ R2NH2→ R1CO·NHR2) has been investigated with respect to the effect of reaction conditions especially on the formation of urea …
Number of citations: 9 pubs.rsc.org
F MARCHIORI, G BORIN, G Chessa, G CAVAGGION… - 1983 - degruyter.com
The synthesis of the dodecapeptide [sequence (20-31)] representing the hypothetical calcium binding site I of calmodulin by classical methods in solution is described. The interaction of …
Number of citations: 14 www.degruyter.com
MC MOERMAN, MJO ANTEUNIS - International Journal of …, 1993 - Wiley Online Library
We achieved the reconstruction of VS 1 ‐analogues containing a substitute for the fifth residue, γ‐oxo‐Pip (Pip = pipecolic acid), starting from VS 1 ‐pentapeptide (VS5P; 3) the latter …
Number of citations: 3 onlinelibrary.wiley.com
G Borin, A Calderan, P Ruzza, A Pezzoli… - Biopolymers …, 1989 - Wiley Online Library
We report details of the chemical synthesis of the dodecapeptide corresponding to the calcium binding loop III of bovine brain calmodulin (sequence 93–104) and its fragments 96–04, …
Number of citations: 7 onlinelibrary.wiley.com

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